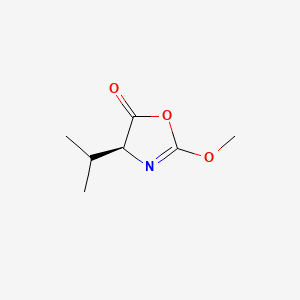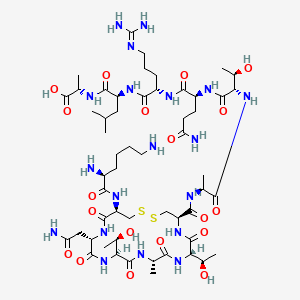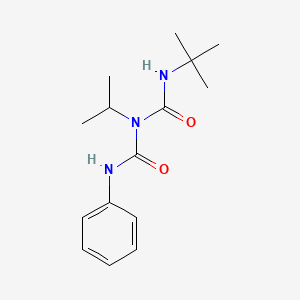
Biguanidinium mono-dinitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biguanidinium mono-dinitramide is an energetic material . Its molecular formula is C2H8N8O4 . It belongs to the nitramine class of compounds, which have been extensively studied due to their applications as explosives and propellants .
Synthesis Analysis
The synthesis of biguanidinium mono-dinitramide involves the use of barium hydroxide and ammonium dinitramide . The resulting mixture is heated under vacuum in a rotary evaporator until all the ammonia has been removed .Molecular Structure Analysis
The crystal structures of biguanidinium mono-dinitramide have been determined at several temperatures in the range 85–298 K using single-crystal X-ray diffraction techniques . The structures are characterized by extensive hydrogen bonding .Chemical Reactions Analysis
The thermal expansion second-rank tensors have been determined to describe the thermal behavior of the crystals studied . Anharmonicity of thermal motion is also evident from the non-linear temperature dependence of the atomic displacement parameters .Physical And Chemical Properties Analysis
Biguanidinium mono-dinitramide exhibits strongly anisotropic thermal expansion, most important in the direction perpendicular to the least-squares planes of the dinitramide ions . This suggests that the atomic thermal motion is significantly anharmonic in these crystals .Aplicaciones Científicas De Investigación
Structural Characterization : Biguanidinium mono-dinitramide has been structurally characterized using X-ray diffraction data. It has been noted for its extensive hydrogen bonding and the unique, asymmetric structure of its dinitramide anion (Martin, Pinkerton, Gilardi, & Bottaro, 1997).
Thermal Expansion and Anisotropic Thermal Expansion : Research on its variable-temperature crystal structures has revealed significant anisotropic thermal expansion, which is crucial in understanding the thermal behavior of the material (Bolotina, Hardie, & Pinkerton, 2003).
Chemical Bonding Analysis : The electron density and chemical bonding in biguanidinium dinitramide have been examined using low-temperature X-ray diffraction experiments, providing insights into its bonding properties (Zhurova, Martin, & Pinkerton, 2002).
Electronic Energy Distributions : The spatial distribution of electronic energy density in biguanidinium dinitramide has been studied, offering a deeper understanding of its chemical bonding and intermolecular interactions (Zhurova, Tsirelson, Stash, Yakovlev, & Pinkerton, 2004).
Oxygen-Oxygen Interaction : Investigations into the atomic interactions between oxygen atoms in biguanidinium dinitramide have provided valuable insights into its molecular structure (Zhurova, Tsirelson, Stash, & Pinkerton, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBUCAIMJSOQQ-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanidinium mono-dinitramide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)


![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)





![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
